molecular formula C11H7FO2S B1523048 3-(4-Fluorophenyl)thiophene-2-carboxylic acid CAS No. 1094325-89-9

3-(4-Fluorophenyl)thiophene-2-carboxylic acid

Cat. No. B1523048
CAS RN: 1094325-89-9
M. Wt: 222.24 g/mol
InChI Key: BTIDKEQHCRGPKK-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .


Synthesis Analysis

Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid, include a molecular weight of 252.27 and a melting point of 118 - 120 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluorophenyl)thiophene-2-carboxylic acid: is a compound of interest in medicinal chemistry due to its potential biological activity. Thiophene derivatives have been studied for their pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . Specifically, fluorinated thiophenes are known to act as selective class II histone deacetylase (HDAC) inhibitors , which are valuable in cancer treatment strategies.

Material Science

In material science, 3-(4-Fluorophenyl)thiophene-2-carboxylic acid can be utilized in the synthesis of polymers . These polymers find applications in various fields, such as the development of blue light-emitting materials , which are crucial for display technologies. Additionally, the compound’s derivatives are investigated for their thermally irreversible photochromic properties , which have implications for smart material design.

Organic Electronics

The role of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid in organic electronics is significant. Fluorinated thiophenes are widely used as soluble semiconductors , which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These materials are at the forefront of developing flexible and lightweight electronic devices.

Corrosion Inhibition

Thiophene derivatives, including 3-(4-Fluorophenyl)thiophene-2-carboxylic acid , are known to serve as corrosion inhibitors . They play a vital role in protecting metals and alloys from corrosive environments, which is crucial in extending the life and maintaining the integrity of industrial machinery and infrastructure.

Agriculture

While specific applications of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid in agriculture are not directly mentioned in the literature, thiophene derivatives have been explored for their fungicidal properties . Such compounds could potentially be developed into agricultural chemicals that help protect crops from fungal diseases.

Environmental Science

In environmental science, the applications of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid may include its use as a precursor in synthetic pathways for environmentally friendly compounds. The literature suggests that thiophene derivatives can be associated with biological activities like antioxidant and anti-inflammatory effects , which might be beneficial in developing eco-friendly materials.

Safety and Hazards

The safety information for 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid includes hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-based analogs have been a focus of many scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-(4-fluorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDKEQHCRGPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of 3-bromo-thiophene-2-carboxylic acid with 4-fluorophenyl-boronic acid. LC-MS (basic): tR=0.47 min; [M−H]−=221.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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